4-(3,4-dimethoxyphenyl)butan-1-amine
CAS No.: 74027-78-4
Cat. No.: VC7895167
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74027-78-4 |
---|---|
Molecular Formula | C12H19NO2 |
Molecular Weight | 209.28 g/mol |
IUPAC Name | 4-(3,4-dimethoxyphenyl)butan-1-amine |
Standard InChI | InChI=1S/C12H19NO2/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h6-7,9H,3-5,8,13H2,1-2H3 |
Standard InChI Key | WOXHHASCNASPMA-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CCCCN)OC |
Canonical SMILES | COC1=C(C=C(C=C1)CCCCN)OC |
Introduction
Structural Characteristics and Nomenclature
Chemical Identity
The IUPAC name 4-(3,4-dimethoxyphenyl)butan-1-amine systematically describes its structure:
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A butan-1-amine backbone ()
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A 3,4-dimethoxyphenyl group attached to the fourth carbon of the chain.
The hydrochloride salt forms via protonation of the amine group, yielding . Key identifiers include:
Stereochemical Considerations
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves three stages:
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Grignard Reaction: 3,4-Dimethoxybenzaldehyde reacts with butylmagnesium bromide to form 1-(3,4-dimethoxyphenyl)butan-1-ol.
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Reductive Amination: The alcohol is converted to the amine using ammonium chloride and sodium cyanoborohydride.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Industrial Production
Industrial methods optimize yield and purity through:
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Continuous Flow Reactors: Enhance reaction control and scalability.
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Catalytic Hydrogenation: Alternative to reductive amination, using and Raney nickel .
Physicochemical Properties
Physical State and Solubility
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Solubility:
Solvent Free Base Hydrochloride Water Insoluble 85 mg/mL Ethanol Miscible 120 mg/mL Dichloromethane Miscible Insoluble
Spectroscopic Data
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IR (KBr, cm⁻¹): 3350 (N–H stretch), 1605 (C=C aromatic), 1250 (C–O methoxy) .
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¹H NMR (400 MHz, CDCl₃):
6.82 (d, 1H, Ar–H), 6.72 (s, 1H, Ar–H), 6.65 (d, 1H, Ar–H), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 2.65 (t, 2H, CH₂NH₂), 1.50–1.20 (m, 4H, CH₂CH₂) .
Reactivity and Functional Transformations
Oxidation Reactions
The amine undergoes oxidation to form imines or nitro compounds under strong oxidizing conditions (e.g., ):
Acylation
Reaction with acetyl chloride yields the corresponding acetamide:
Applications and Pharmacological Relevance
Intermediate in Organic Synthesis
The compound serves as a precursor for:
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Psychoactive Derivatives: Structural analogs of MDMA and amphetamines .
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Ligands in Catalysis: Chiral amines in asymmetric synthesis .
Biological Activity
Preliminary studies suggest:
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